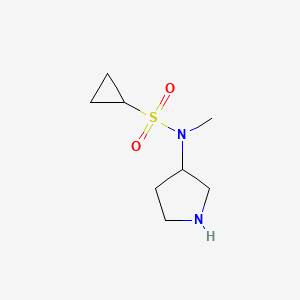![molecular formula C18H17N3O3 B6498353 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide CAS No. 952986-75-3](/img/structure/B6498353.png)
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide, or MOMP, is a small molecule with a wide range of applications in the fields of chemistry and biology. It is a synthetic derivative of the natural product oxazolomycin, and is used as a tool for studying biochemical and physiological processes in the laboratory. MOMP has been used as an inhibitor of protein kinases, as well as an activator of G-protein coupled receptors. It has also been used to study the regulation of gene expression, and as a potential therapeutic agent for various diseases.
Applications De Recherche Scientifique
Antibacterial Applications
Triazole derivatives have been explored for their antibacterial properties. They can inhibit bacterial growth by interfering with essential cellular processes. Researchers have investigated the potential of triazole-containing compounds like F5001-0844 as antibacterial agents against multidrug-resistant pathogens .
Antifungal Properties
Triazoles are commonly used in antifungal drugs. Compounds like fluconazole and voriconazole contain the triazole nucleus and are effective against fungal infections. F5001-0844 may also exhibit antifungal activity, making it relevant for treating fungal diseases .
Anticancer Potential
Triazole derivatives have been studied for their anticancer effects. Researchers explore their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. F5001-0844 might contribute to cancer research and therapy .
Antioxidant Activity
Triazoles, including F5001-0844, may possess antioxidant properties. Antioxidants help protect cells from oxidative damage, which is relevant in various health contexts, including aging, neurodegenerative diseases, and cardiovascular health .
Antiviral Applications
Triazole-containing compounds have shown promise as antiviral agents. They can inhibit viral replication and entry into host cells. Investigating F5001-0844’s antiviral potential could contribute to the fight against viral infections .
Anti-Inflammatory and Analgesic Effects
Triazole derivatives may exhibit anti-inflammatory and analgesic properties. These effects are relevant for managing pain and inflammation-related conditions. Further research on F5001-0844 could shed light on its potential in this area .
Antiepileptic and Antihypertensive Activities
Triazole-based compounds have been explored for their effects on epilepsy and hypertension. F5001-0844 might have implications in these therapeutic areas, although more studies are needed .
Other Potential Applications
Triazoles have been investigated for their antidepressant, antidiabetic, and sedative-hypnotic properties. While specific data on F5001-0844 in these areas are limited, its triazole structure suggests potential in diverse fields .
Propriétés
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-4-2-3-14(9-16)17-10-15(21-24-17)11-18(22)20-12-13-5-7-19-8-6-13/h2-10H,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOKMODAWSQHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6498270.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B6498280.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6498286.png)
![8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498291.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498298.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498305.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B6498312.png)
![N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498314.png)
![N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498327.png)
![N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498332.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498340.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498351.png)
![N-(3-acetamidophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498358.png)